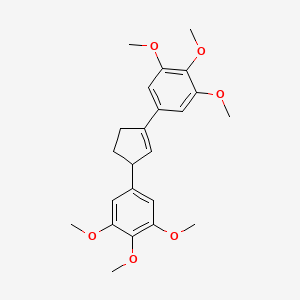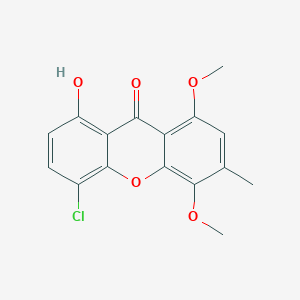
9H-Xanthen-9-one, 5-chloro-8-hydroxy-1,4-dimethoxy-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Xanthen-9-one, 5-chloro-8-hydroxy-1,4-dimethoxy-3-methyl- is a derivative of xanthone, a class of compounds known for their diverse biological activities. This compound features a xanthone core with specific substitutions that enhance its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthen-9-one, 5-chloro-8-hydroxy-1,4-dimethoxy-3-methyl- typically involves the condensation of appropriately substituted salicylic acids with phenol derivatives. One common method is the classical Grover, Shah, and Shah reaction, which uses zinc chloride and phosphoryl chloride as catalysts . Another approach involves the use of microwave heating to improve yield and reduce reaction time .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like chlorine or bromine under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
9H-Xanthen-9-one, 5-chloro-8-hydroxy-1,4-dimethoxy-3-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly acetylcholinesterase.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethoxy-9H-xanthen-9-one: Another xanthone derivative with similar biological activities.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Known for its anti-inflammatory properties.
Azaxanthones: Compounds with nitrogen atoms in the xanthone structure, showing diverse pharmacological activities.
Uniqueness
9H-Xanthen-9-one, 5-chloro-8-hydroxy-1,4-dimethoxy-3-methyl- is unique due to its specific substitutions, which confer distinct chemical reactivity and biological activity. Its combination of chloro, hydroxy, methoxy, and methyl groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
113996-94-4 |
|---|---|
Molecular Formula |
C16H13ClO5 |
Molecular Weight |
320.72 g/mol |
IUPAC Name |
5-chloro-8-hydroxy-1,4-dimethoxy-3-methylxanthen-9-one |
InChI |
InChI=1S/C16H13ClO5/c1-7-6-10(20-2)12-13(19)11-9(18)5-4-8(17)15(11)22-16(12)14(7)21-3/h4-6,18H,1-3H3 |
InChI Key |
SWHQOGSBEAKAGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1OC)OC3=C(C=CC(=C3C2=O)O)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol](/img/structure/B14287088.png)
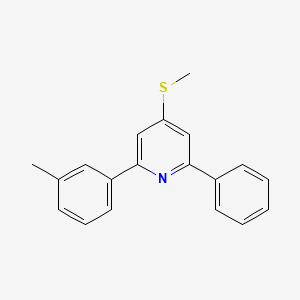
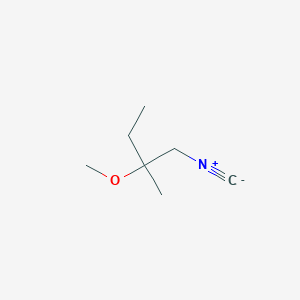

![3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride](/img/structure/B14287098.png)
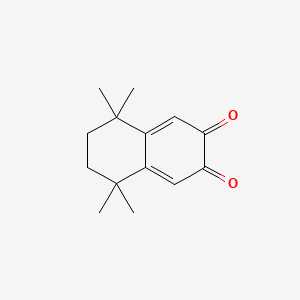
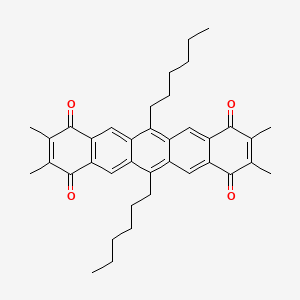
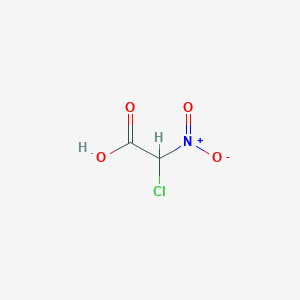
![2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14287113.png)

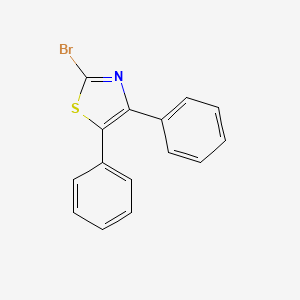
![1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one](/img/structure/B14287129.png)
![4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one](/img/structure/B14287139.png)
